4-Iodo-2-methoxy-6-methylpyridine
Description
Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Research
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemical and pharmaceutical research. rsc.orgnih.gov As an isostere of benzene (B151609), this scaffold is present in a vast array of natural products, including alkaloids and vitamins, and is a fundamental component in over 7,000 commercial drug molecules. rsc.orgnih.gov Its unique properties, such as basicity, water solubility, stability, and the ability to form hydrogen bonds, make it an invaluable motif in drug design. nih.gov The nitrogen atom in the pyridine ring can improve the solubility and bioavailability of less soluble compounds, a crucial aspect of pharmaceutical development. researchgate.net
In medicinal chemistry, pyridine derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. nih.govresearchgate.net The adaptability of the pyridine nucleus allows for structural modifications that can target a wide range of biological pathways, leading to the development of potent therapeutic agents. researchgate.net Beyond pharmaceuticals, pyridine derivatives are integral to materials science, finding applications in functional nanomaterials, and as ligands in organometallic chemistry and asymmetric catalysis. nih.gov
Overview of Halogenated Pyridine Derivatives as Synthetic Intermediates
Halogenated pyridines are highly versatile building blocks in organic synthesis, primarily due to the reactivity of the carbon-halogen (C-X) bond. chemrxiv.orgnih.gov The introduction of a halogen atom onto the pyridine ring provides a reactive handle for a multitude of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. nih.gov These reactions, including the Suzuki-Miyaura, Sonogashira, Stille, and Heck couplings, are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org
The position and nature of the halogen (I, Br, Cl) influence the reactivity, with iodopyridines generally exhibiting the highest reactivity in these coupling reactions. This feature allows for selective functionalization of polyhalogenated pyridines. thieme-connect.de For example, the greater reactivity of an iodo-substituent compared to a bromo-substituent can be exploited to perform sequential cross-coupling reactions, enabling the synthesis of complex, unsymmetrical molecules from a single dihalogenated precursor. researchgate.net Halogenated pyridines are crucial for creating diverse molecular libraries for structure-activity relationship (SAR) studies in drug discovery and for the strategic synthesis of complex target molecules. chemrxiv.org
The table below summarizes some of the key cross-coupling reactions involving halogenated pyridines:
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Halopyridine + Organoboron compound | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (sp²-sp²) |
| Sonogashira | Halopyridine + Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp²-sp) |
| Stille | Halopyridine + Organostannane compound | Pd catalyst | C-C |
| Heck | Halopyridine + Alkene | Pd catalyst, Base | C-C |
| Buchwald-Hartwig | Halopyridine + Amine/Alcohol/Thiol | Pd catalyst, Ligand, Base | C-N, C-O, C-S |
Contextualization of Methoxypyridine Motifs in Contemporary Organic Synthesis
Methoxypyridine motifs are of significant interest in modern organic synthesis due to the electronic influence and synthetic versatility of the methoxy (B1213986) group. When attached to a pyridine ring, the electron-donating methoxy group can influence the reactivity and regioselectivity of subsequent reactions. researchgate.net However, the primary utility of the methoxy group is often its role as a masked pyridone or piperidine (B6355638). nih.govnih.gov
The methoxy group reduces the basicity of the pyridine nitrogen through an inductive electron-withdrawing effect, which can be advantageous in synthetic sequences where a highly basic nitrogen atom would be problematic. nih.govnih.gov This allows chemists to carry the pyridine ring through various transformations before revealing the pyridone or piperidine functionality in a later step. This "top-down" approach has been successfully employed in the total synthesis of complex natural products, particularly Lycopodium alkaloids. nih.govnih.gov
Furthermore, methoxypyridine derivatives serve as key intermediates in the synthesis of molecules with applications in medicinal chemistry and materials science. researchgate.netnih.gov For instance, they have been incorporated into gamma-secretase modulators for potential Alzheimer's disease treatment, where the methoxypyridine moiety improved both biological activity and physicochemical properties like solubility. nih.gov Their use in creating luminescent liquid crystals also highlights their importance in the field of opto-electronic devices. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C7H8INO |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
4-iodo-2-methoxy-6-methylpyridine |
InChI |
InChI=1S/C7H8INO/c1-5-3-6(8)4-7(9-5)10-2/h3-4H,1-2H3 |
InChI Key |
JAILFRXPTGCDEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)OC)I |
Origin of Product |
United States |
Reactivity and Advanced Chemical Transformations of 4 Iodo 2 Methoxy 6 Methylpyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for pyridine (B92270) derivatives. Unlike electron-rich benzene (B151609) systems, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic makes the ring susceptible to attack by nucleophiles, especially at positions ortho (C2, C6) and para (C4) to the nitrogen.
The mechanism of SNAr reactions on pyridines involves a two-step addition-elimination process. A nucleophile first attacks an electrophilic carbon atom, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. organic-chemistry.org The stability of this intermediate is crucial for the reaction to proceed. The negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom when the attack occurs at the C2 or C4 positions, providing significant stabilization. rsc.orglibretexts.org In the final step, the leaving group is eliminated, and the aromaticity of the ring is restored. organic-chemistry.org
Regiochemistry in SNAr Processes
In the case of 4-Iodo-2-methoxy-6-methylpyridine, nucleophilic attack is overwhelmingly directed at the C4 position. This regioselectivity is dictated by two primary factors: the location of the leaving group and the electronic influence of the ring substituents.
Activation by the Ring Nitrogen: The C4 position is electronically activated toward nucleophilic attack because it is "para" to the ring nitrogen. Attack at this site allows the resulting negative charge in the Meisenheimer intermediate to be effectively stabilized through resonance, including a form where the charge resides on the nitrogen atom. rsc.orglibretexts.org
Leaving Group Ability: Iodine is a competent leaving group in these reactions. While fluorine is often the most reactive leaving group in activated aryl systems due to its high electronegativity stabilizing the transition state of the first, rate-determining step, the C-I bond is weak and highly polarizable, facilitating its cleavage in the second step. wikipedia.orglibretexts.org
Transition-Metal-Catalyzed Coupling Reactions
The carbon-iodine bond in this compound is an ideal handle for a wide array of transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C4-iodo group, which surpasses that of corresponding bromo- and chloro-analogs, makes it a preferred substrate for constructing complex molecular architectures. Current time information in Chatham County, US.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, coupling an organoboron species with an organic halide. For this compound, this reaction provides a powerful method for introducing new aryl or vinyl substituents at the C4 position.
The catalytic cycle, typically employing a Palladium(0) complex, involves three key steps nih.gov:
Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of the pyridine, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the iodide. This step requires the presence of a base to activate the organoboron reagent.
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
The high reactivity of the C4-iodo bond allows these reactions to proceed under mild conditions with high efficiency, tolerating a broad range of functional groups on the coupling partner. rsc.org
Table 1: Representative Suzuki-Miyaura Reaction
| Reactant A | Reactant B | Catalyst / Base | Product |
|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Methoxy-6-methyl-4-phenylpyridine |
| This compound | Thiophene-2-boronic acid | Pd(dppf)Cl₂ / K₃PO₄ | 2-Methoxy-6-methyl-4-(thiophen-2-yl)pyridine |
Carbon-Nitrogen Cross-Coupling Reactions
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds using palladium catalysis. wikipedia.org This reaction enables the coupling of this compound with a wide variety of primary and secondary amines, providing access to 4-aminopyridine (B3432731) derivatives.
Similar to the Suzuki reaction, the mechanism involves an oxidative addition, formation of a palladium-amido complex upon reaction with the amine in the presence of a base, and subsequent reductive elimination to yield the arylated amine. libretexts.org The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with bulky, electron-rich ligands being particularly effective. rsc.org The reaction is highly regioselective, occurring exclusively at the C-I bond. This selectivity is crucial when working with polyhalogenated pyridines, as the C-I bond will react preferentially over C-Br or C-Cl bonds. researchgate.net
Table 2: Representative Buchwald-Hartwig Amination
| Reactant A | Reactant B | Catalyst / Ligand / Base | Product |
|---|---|---|---|
| This compound | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | 4-(2-Methoxy-6-methylpyridin-4-yl)morpholine |
| This compound | Aniline | Pd(OAc)₂ / BINAP / Cs₂CO₃ | N-(2-Methoxy-6-methylpyridin-4-yl)aniline |
Carbon-Carbon Bond Formation via Catalytic Methods
Beyond the Suzuki coupling, other catalytic methods are vital for C-C bond construction using this compound.
The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond by reacting the iodopyridine with a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper(I) and proceeds under mild, basic conditions. The high reactivity of the C-I bond ensures efficient coupling, providing a direct route to 4-alkynylpyridine derivatives. libretexts.orgnih.gov
The Heck reaction couples the iodopyridine with an alkene to form a new, substituted alkene. wikipedia.org The reaction mechanism involves oxidative addition of the C-I bond to a Pd(0) center, followed by migratory insertion of the alkene and a β-hydride elimination step to release the product. libretexts.orgyoutube.com This method is particularly useful for synthesizing styrenyl-type derivatives at the C4 position.
Table 3: Other C-C Bond Forming Reactions
| Reaction Type | Reactant B | Catalyst System | Product Class |
|---|---|---|---|
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 4-(Phenylethynyl)-2-methoxy-6-methylpyridine |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 4-((E)-2-Phenylvinyl)-2-methoxy-6-methylpyridine |
Advanced Cross-Coupling Methodologies
The robust nature of this compound makes it suitable for advanced and emerging cross-coupling strategies. The high reactivity of its C-I bond allows for its selective functionalization even in the presence of other, less reactive halides. libretexts.org
More recently, methodologies focusing on C-H activation have gained prominence as a way to functionalize pyridine rings directly, offering an alternative to traditional cross-coupling of pre-functionalized halides. rsc.orgmdpi.com However, the presence of the iodo group in this compound allows for highly predictable and selective functionalization via classical cross-coupling, which remains a more common and often more efficient strategy. Future advancements may involve dual catalytic systems that combine the reactivity of the C-I bond with a separate C-H activation event at another position on the molecule or its coupling partner, enabling the rapid construction of highly complex structures. nih.gov
Carbon-Hydrogen Activation and Functionalization Strategies
The field of C-H activation is a cornerstone of modern synthetic chemistry, offering novel and efficient pathways to functionalize otherwise inert C-H bonds. For substituted pyridines, the regioselectivity of C-H activation is influenced by the electronic and steric properties of the existing substituents. The interplay between the electron-donating methoxy (B1213986) and methyl groups and the electron-withdrawing iodo group on the pyridine ring of this compound would theoretically direct transition-metal catalysts to specific C-H bonds. However, a thorough search of scientific databases yields no specific examples or dedicated studies on the C-H activation and subsequent functionalization of this compound. While general principles of C-H activation on pyridine scaffolds are well-established, their direct application and the resulting outcomes for this specific substrate have not been documented in peer-reviewed literature.
Reactions Involving Hypervalent Iodine Chemistry
Hypervalent iodine reagents are valued in organic synthesis for their unique reactivity as oxidizing agents and their ability to facilitate a variety of chemical transformations. These reagents are characterized by an iodine atom in a higher-than-normal oxidation state. A common strategy in this area of chemistry is the oxidative addition of a suitable precursor to generate a hypervalent iodine species in situ, which can then engage in further reactions.
In the context of this compound, one could envision the oxidation of the iodide to a hypervalent iodine(III) or iodine(V) species. Such intermediates could then be used for a range of synthetic applications, including the introduction of new functional groups at the iodine-bearing carbon. Despite the synthetic potential, there is a lack of specific reports on the preparation and reactivity of hypervalent iodine derivatives of this compound. The table below hypothetically outlines potential transformations, though it is important to note that these are not based on published experimental results for this specific compound.
Hypothetical Hypervalent Iodine Reactions
| Starting Material | Oxidizing Agent | Potential Hypervalent Intermediate | Potential Subsequent Reaction |
|---|---|---|---|
| This compound | m-CPBA, Acetic Anhydride | (Diacetoxyiodo) derivative | Acetoxylation of nucleophiles |
This table is illustrative and not based on documented reactions for this compound.
Reductive Transformations of the Pyridine Core
The reduction of the pyridine ring is a fundamental transformation that can lead to the formation of piperidines and other saturated nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry. The specific substitution pattern of this compound would be expected to influence the conditions required for and the outcome of such a reduction. The presence of the iodo group could present challenges, as it may be susceptible to reduction itself under certain conditions.
Common methods for pyridine reduction include catalytic hydrogenation and the use of dissolving metal reductions. The choice of catalyst, solvent, and reaction conditions would be critical in achieving the selective reduction of the pyridine ring while preserving the other functional groups. However, a review of the available scientific literature does not provide specific examples or optimized protocols for the reductive transformation of the this compound core. The outcomes of such reactions, including the stereoselectivity of the resulting piperidine (B6355638), remain undocumented for this particular substrate.
Derivatization Strategies for Expanding Chemical Space
Functional Group Interconversions on the Pyridine (B92270) Ring
The functional groups on the 4-Iodo-2-methoxy-6-methylpyridine scaffold can be chemically transformed to introduce new functionalities. The electron-deficient nature of the pyridine ring, accentuated by the halo-substituent, influences the regioselectivity of these reactions.
The primary site for functional group interconversion is the highly reactive C-I bond. Nucleophilic aromatic substitution (SNAr) reactions can replace the iodo group. The regiochemistry of such substitutions on halopyridines is dictated by the nature of the nucleophile and the substitution pattern of the ring. For instance, in studies on 2,3,5,6-tetrachloro-4-iodopyridine (B1620682), it was observed that soft nucleophiles, such as those centered on sulfur, preferentially attack the 4-position, displacing the iodo group. orgchemres.org In contrast, hard nucleophiles like alkoxides and amines tend to react at the ortho-position (C2 or C6). orgchemres.org In the case of 2,3,5,6-tetrafluoro-4-iodopyridine, nucleophiles such as hydroxide, methoxide, and ammonia (B1221849) have been shown to attack the 2-position. rsc.org
While specific demethylation or oxidation studies on this compound are not extensively documented, general methodologies for such transformations on substituted pyridines are well-established. The methoxy (B1213986) group could potentially undergo demethylation to a pyridone, and the methyl group could be oxidized to a carboxylic acid or a hydroxymethyl group, providing further handles for diversification.
Introduction of Diverse Substituents via Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone for derivatizing this compound, leveraging the high reactivity of the carbon-iodine bond. This approach allows for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The reactivity of aryl halides in these couplings generally follows the order I > Br > Cl. harvard.edu
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or ester. libretexts.orgorgsyn.org It allows for the introduction of a wide range of aryl and vinyl substituents at the 4-position of the pyridine ring. researchgate.netorganic-chemistry.org The reaction is typically catalyzed by a palladium complex with phosphine (B1218219) ligands and requires a base to activate the boronic acid. organic-chemistry.org
Buchwald-Hartwig Amination: To form C-N bonds, the Buchwald-Hartwig amination is employed. wikipedia.orgorganic-chemistry.org This reaction couples the aryl iodide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. libretexts.org It is a powerful tool for synthesizing substituted anilines and other N-aryl compounds from this compound. wikipedia.org
Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. organic-chemistry.org It involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgnih.gov This reaction is instrumental in creating arylalkynes, which are valuable intermediates for further transformations, including the synthesis of heterocycles. chemrxiv.orgresearchgate.net
| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | C-C | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd sources with phosphine ligands (e.g., dppf) + Base (e.g., K₂CO₃, Na₂CO₃) |
| Buchwald-Hartwig Amination | Primary or Secondary Amine | C-N | Pd₂(dba)₃ or Pd(OAc)₂ with phosphine ligands (e.g., BINAP, XPhos) + Base (e.g., NaOtBu, K₃PO₄) |
| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | Pd(PPh₃)₂Cl₂/CuI or other Pd/phosphine complexes + Base (e.g., Et₃N, piperidine) |
Annulation and Cyclization Reactions to Form Fused Heterocycles
This compound serves as an excellent starting material for the synthesis of fused heterocyclic systems. These reactions typically involve an initial cross-coupling step to introduce a substituent that can subsequently participate in an intramolecular cyclization.
A common strategy involves a Sonogashira coupling followed by an intramolecular cyclization. For example, coupling with a terminal alkyne that also contains a nucleophilic group (like a hydroxyl or amino group) can lead to the formation of a new fused ring. While direct examples starting from this compound are specific to proprietary synthesis, the general principle is widely applied. For instance, the coupling of ortho-halophenols with terminal alkynes is a well-known method for synthesizing substituted benzofurans via a tandem Sonogashira coupling/cyclization sequence. organic-chemistry.org Similarly, derivatives of this compound can be designed to undergo such transformations to produce furo[3,2-b]pyridines or other related fused systems. ias.ac.in
Other annulation strategies include [4+2] cycloaddition reactions where a diene is constructed onto the pyridine ring, or transition-metal-catalyzed cascade reactions that form polyheterocycles. mdpi.com The initial substituent introduced via cross-coupling can be engineered to act as a handle for these more complex transformations, significantly expanding the structural diversity of the resulting molecules. nih.govdigitellinc.com
Synthesis of Poly-substituted Pyridine Derivatives
The synthesis of poly-substituted pyridines from this compound builds upon the reactions described in the previous sections. nih.gov The initial substitution at the 4-position via cross-coupling provides a disubstituted pyridine, which can then undergo further functionalization.
For example, a new aryl or heteroaryl group introduced via a Suzuki coupling can carry additional functional groups that can be modified in subsequent steps. Alternatively, after the initial coupling, other positions on the pyridine ring, such as the C3 or C5 positions, could potentially be functionalized through methods like C-H activation, although this is often challenging due to the inherent reactivity of the pyridine ring. A more common approach is the modification of the existing substituents. The methyl group at the 6-position can be a site for further reactions, such as deprotonation followed by reaction with an electrophile, or oxidation.
This step-wise approach, starting with the reliable and selective functionalization at the 4-position, allows for the controlled and systematic construction of highly substituted and complex pyridine derivatives, which are of significant interest in medicinal chemistry and materials science. acs.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Heterocyclic Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers fundamental insights into the molecular framework. For 4-Iodo-2-methoxy-6-methylpyridine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy (B1213986) substituents. The chemical shifts of the two aromatic protons on the pyridine (B92270) ring would be influenced by the electronic effects of the iodo, methoxy, and methyl groups. The methoxy group protons would appear as a singlet, as would the methyl group protons, but at different characteristic chemical shifts.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. A COSY spectrum would reveal the coupling between the two aromatic protons, confirming their adjacent positions. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, aiding in the definitive assignment of the ¹³C NMR spectrum. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could further elucidate the connectivity by showing correlations between protons and carbons that are two or three bonds away, for instance, confirming the position of the methoxy group relative to the aromatic protons.
The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The electron-donating methoxy group and the weakly electron-donating methyl group, along with the electron-withdrawing and magnetically anisotropic iodine atom, will each impart a specific influence on the chemical shifts of the pyridine ring protons and carbons.
In the ¹H NMR spectrum, the protons on the pyridine ring are expected to appear in the aromatic region. The exact chemical shifts can be predicted by considering the additive effects of the substituents. The methoxy group at position 2 would cause an upfield shift for the adjacent proton at position 3, while the iodo group at position 4 would have a more complex effect, including deshielding due to its electronegativity and anisotropy effects.
In the ¹³C NMR spectrum, the carbon atom attached to the iodine (C4) would exhibit a significantly lower chemical shift due to the "heavy atom effect." The carbons attached to the methoxy (C2) and methyl (C6) groups would be deshielded, appearing at higher chemical shifts. The remaining ring carbons (C3 and C5) would have their chemical shifts influenced by the combined electronic effects of the neighboring substituents. A theoretical study on 2-methoxy-5-X-pyridines has shown that the ¹³C chemical shift of the methoxy group is sensitive to resonance interactions within the aromatic ring uba.ar.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | ~6.5 - 7.0 | - |
| H5 | ~6.8 - 7.3 | - |
| -OCH₃ | ~3.8 - 4.0 | ~53 - 56 |
| -CH₃ | ~2.4 - 2.6 | ~20 - 24 |
| C2 | - | ~160 - 165 |
| C3 | - | ~110 - 115 |
| C4 | - | ~90 - 95 |
| C5 | - | ~120 - 125 |
| C6 | - | ~155 - 160 |
Note: These are estimated values based on known substituent effects on the pyridine ring and require experimental verification.
Infrared and Raman Spectroscopies
The IR and Raman spectra of this compound would be characterized by several key vibrational modes. The C-H stretching vibrations of the aromatic ring and the methyl/methoxy groups are expected in the 2800-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1650 cm⁻¹ range researchgate.net. The presence of the methoxy group will introduce a characteristic C-O stretching vibration, typically observed around 1250 cm⁻¹. The C-I stretching vibration is expected at a lower frequency, generally in the 500-600 cm⁻¹ region.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-I bond, which may be weak or absent in the IR spectrum. The combination of both IR and Raman data provides a more complete picture of the vibrational framework of the molecule.
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2980 |
| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1650 |
| C-O (methoxy) Stretch | 1230 - 1270 |
| C-I Stretch | 500 - 600 |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound (C₇H₈INO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its exact mass. The presence of iodine would be readily identifiable by its characteristic isotopic pattern.
The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation would be the loss of a methyl radical (•CH₃) from the methoxy group to form an [M-15]⁺ ion. Another probable fragmentation is the loss of the entire methoxy group (•OCH₃) to give an [M-31]⁺ ion. The loss of an iodine atom (•I) would result in a significant peak at [M-127]⁺. Further fragmentation of the pyridine ring could also occur. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of the parent ion and its major fragments.
Single-Crystal X-ray Diffraction for Solid-State Structure
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While no crystal structure for this compound is currently available, the structure of its isomer, 2-Iodo-3-methoxy-6-methylpyridine, has been reported and provides valuable comparative information nih.gov.
The crystal structure of 2-Iodo-3-methoxy-6-methylpyridine reveals a planar pyridine ring, with the substituents lying nearly in the same plane nih.gov. It is expected that this compound would also adopt a largely planar conformation. The analysis of the crystal packing of the known isomer shows the presence of weak intermolecular C-H•••O hydrogen bonds and short I•••N contacts, which stabilize the crystal lattice nih.gov. Similar intermolecular interactions would likely play a role in the crystal packing of this compound. The bond lengths and angles within the pyridine ring and of the substituents would be expected to be in the normal ranges for such compounds.
Table 3: Selected Crystallographic Data for the Isomer 2-Iodo-3-methoxy-6-methylpyridine nih.gov
| Parameter | Value |
| Molecular Formula | C₇H₈INO |
| Molecular Weight | 249.04 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.7974 (9) |
| b (Å) | 10.8302 (12) |
| c (Å) | 16.2898 (18) |
| α (°) | 106.093 (1) |
| β (°) | 90.633 (1) |
| γ (°) | 103.636 (1) |
Ultraviolet-Visible and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted pyridine ring.
Pyridine itself exhibits π → π* transitions. The introduction of substituents alters the energies of these transitions. The electron-donating methoxy and methyl groups are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. The iodo substituent can also influence the electronic transitions. The introduction of heavy atoms like iodine can also enhance spin-orbit coupling, potentially influencing intersystem crossing and subsequent emission properties, although pyridine derivatives are not typically strongly fluorescent unless further modified. The UV-Vis absorption spectra of similar compounds have been shown to be sensitive to the electronic nature of the substituents and the conjugation length within the molecule researchgate.net.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations and Molecular Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure and, consequently, the optimized molecular geometry of a compound. By employing a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), researchers can calculate the molecule's lowest-energy conformation. This process yields precise, three-dimensional coordinates for each atom, defining the equilibrium bond lengths, bond angles, and dihedral angles. The resulting geometry is fundamental for all other computational analyses, as it represents the most stable state of the molecule.
Table 1: Illustrative Optimized Geometrical Parameters for 4-Iodo-2-methoxy-6-methylpyridine This table shows representative data that would be generated from a DFT geometry optimization.
| Parameter | Atoms Involved | Illustrative Calculated Value |
|---|---|---|
| Bond Length | C4-I | 2.10 Å |
| Bond Length | C2-O | 1.36 Å |
| Bond Length | C2-N1 | 1.33 Å |
| Bond Length | C6-N1 | 1.34 Å |
| Bond Length | C6-C(methyl) | 1.51 Å |
| Bond Angle | C3-C4-C5 | 121.5° |
| Bond Angle | N1-C2-C3 | 122.0° |
| Bond Angle | C2-O-C(methoxy) | 118.0° |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated.
Table 2: Illustrative Quantum Chemical Descriptors for this compound This table presents typical quantum chemical parameters derived from HOMO-LUMO energies.
| Parameter | Illustrative Value (eV) |
|---|---|
| E_HOMO | -6.25 |
| E_LUMO | -1.50 |
| Energy Gap (ΔE) | 4.75 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.50 |
| Electronegativity (χ) | 3.875 |
| Chemical Hardness (η) | 2.375 |
| Chemical Softness (S) | 0.421 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the molecule's constant electron density surface. Different colors represent varying potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are favorable for nucleophilic attack. For this compound, the MEP map would likely show negative potential concentrated around the electronegative nitrogen and oxygen atoms, highlighting them as primary sites for electrophilic interaction.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines intramolecular interactions by transforming the calculated wave function into localized orbitals corresponding to chemical bonds and lone pairs. A key aspect of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which evaluates the energetic significance of charge transfer interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), quantifies the strength of these hyperconjugative interactions, revealing the delocalization of electron density from lone pairs or bonding orbitals into anti-bonding orbitals.
Table 3: Illustrative NBO Analysis Showing Major Intramolecular Interactions This table details hypothetical donor-acceptor interactions and their stabilization energies.
| Donor NBO (i) | Acceptor NBO (j) | Illustrative E(2) (kcal/mol) |
|---|---|---|
| LP (1) N1 | π(C3-C4) | 25.50 |
| LP (2) O | σ(C2-N1) | 18.75 |
| π (C5-C6) | π*(C3-C4) | 15.20 |
Non-Linear Optical (NLO) Properties Calculations
Computational methods are also employed to predict the Non-Linear Optical (NLO) properties of molecules, which are crucial for applications in optoelectronics and photonics. Key parameters derived from these calculations include the total static dipole moment (μ), the mean polarizability (⟨α⟩), and, most importantly, the first-order hyperpolarizability (β). A large value of first-order hyperpolarizability indicates a strong NLO response, suggesting the material could be effective in applications like frequency doubling of light.
Table 4: Illustrative Calculated Non-Linear Optical (NLO) Properties This table displays typical NLO parameters that would be computed.
| Parameter | Illustrative Calculated Value |
|---|---|
| Dipole Moment (μ_tot) | 2.50 Debye |
| Mean Polarizability (⟨α⟩) | 150.0 x 10⁻²⁴ esu |
| First-Order Hyperpolarizability (β_tot) | 25.0 x 10⁻³⁰ esu |
Mulliken Population Analysis and Atomic Charge Distribution
Mulliken population analysis is a method used to estimate the partial charge distribution among the atoms within a molecule from the molecular wave function. Although it is known to be dependent on the basis set used, it provides a valuable qualitative understanding of the electronic landscape. The analysis assigns a charge to each atom, indicating whether it is an electron-rich (negative charge) or electron-poor (positive charge) center. For this compound, the electronegative atoms—nitrogen, oxygen, and iodine—are expected to carry partial negative charges, while the carbon and hydrogen atoms would exhibit partial positive charges.
Table 5: Illustrative Mulliken Atomic Charges This table provides a hypothetical charge distribution across the atoms of the molecule.
| Atom | Illustrative Mulliken Charge (e) |
|---|---|
| N1 | -0.55 |
| C2 | +0.40 |
| C4 | +0.15 |
| I | -0.20 |
| O | -0.60 |
| C(methyl) | -0.10 |
Thermodynamic Parameters and Stability Investigations
Quantum chemical calculations can predict various thermodynamic properties of a molecule at a given temperature and pressure. These parameters, including the zero-point vibrational energy (ZPVE), total thermal energy, heat capacity, and entropy, are calculated based on the vibrational frequencies obtained from a DFT frequency analysis. This information is vital for understanding the compound's stability, and for predicting its behavior and the spontaneity of reactions under different thermal conditions.
Table 6: Illustrative Calculated Thermodynamic Parameters at 298.15 K This table lists key thermodynamic properties that would be determined computationally.
| Parameter | Illustrative Calculated Value |
|---|---|
| Zero-Point Vibrational Energy | 85.50 kcal/mol |
| Total Thermal Energy (E_total) | 91.20 kcal/mol |
| Heat Capacity at Constant Volume (Cv) | 35.80 cal/mol·K |
| Entropy (S) | 95.40 cal/mol·K |
Non-Covalent Interactions and Supramolecular Aggregation Studies
Non-covalent interactions are crucial in determining the solid-state structure and properties of molecular crystals. These interactions, which include hydrogen bonds, halogen bonds, and π-stacking, govern the self-assembly of molecules into supramolecular architectures.
While direct studies on this compound are limited, research on its positional isomer, 2-Iodo-3-methoxy-6-methylpyridine , provides valuable insights. The crystal structure of this isomer reveals the presence of weak intermolecular C—H···O hydrogen bonds, which link molecules into dimeric structures. nih.gov Additionally, short I···N contacts are observed, indicating the presence of halogen bonding. nih.gov In the crystal, the molecules are arranged with the polar methoxy (B1213986) groups aligned on one side and the non-polar methyl groups on the other. nih.gov
It is highly probable that this compound would also exhibit similar non-covalent interactions. The presence of the iodine atom makes it a potential halogen bond donor, capable of interacting with Lewis bases. The methoxy group can act as a hydrogen bond acceptor, and the pyridine (B92270) ring can participate in π-stacking interactions.
Studies on other substituted pyridines, such as 2-methoxy-4,6-diphenylnicotinonitrile , have utilized Hirshfeld surface analysis to decode and quantify intermolecular interactions like π–π stacking and H⋯X contacts, which are key to crystal stability. mdpi.com Similar computational approaches could be applied to this compound to elucidate its supramolecular behavior.
The following table summarizes the types of non-covalent interactions that could be expected in this compound, based on the analysis of related compounds.
| Interaction Type | Potential Participating Moieties in this compound |
| Halogen Bonding | Iodine atom (donor) and Nitrogen atom of the pyridine ring (acceptor) |
| Hydrogen Bonding | C-H bonds (donors) and the Oxygen atom of the methoxy group (acceptor) |
| π-π Stacking | Pyridine ring |
Reaction Mechanism Elucidation via Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows for the prediction of reaction pathways and the understanding of factors controlling reactivity and selectivity.
There is a lack of specific published research on the computational elucidation of reaction mechanisms involving this compound. However, computational studies on related methoxypyridine derivatives offer a glimpse into the types of investigations that could be performed.
For instance, in the development of novel methoxypyridine-derived gamma-secretase modulators, computational approaches could be used to predict the reactivity of different positions on the pyridine ring, guiding synthetic strategies. While not a direct study of this compound, research into the synthesis of related compounds, such as certain 2-aminothiazole scaffolds, has been guided by computational analysis to optimize properties.
DFT calculations are also employed to understand the electronic properties of molecules, which are directly related to their reactivity. For example, the analysis of frontier molecular orbitals (HOMO and LUMO) can identify the sites most susceptible to nucleophilic or electrophilic attack. In a study on 2-methoxy-4,6-diphenylnicotinonitrile , DFT was used to explore frontier molecular orbitals, aromaticity, and electron density distributions to identify potential reactivity hotspots. mdpi.com
A hypothetical computational study on a reaction involving this compound, for example a Suzuki or Sonogashira coupling at the iodo position, would likely involve the following steps:
Geometry Optimization: Calculation of the lowest energy structures of reactants, intermediates, transition states, and products.
Frequency Calculation: To confirm that optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states).
Intrinsic Reaction Coordinate (IRC) Calculation: To verify that a transition state connects the correct reactant and product.
Calculation of Activation Energies and Reaction Enthalpies: To determine the feasibility and kinetic profile of the reaction.
Such studies would provide a detailed, atomistic-level understanding of the reaction mechanism.
Applications in Contemporary Chemical Research
Building Blocks for Complex Organic Synthesis
In the realm of organic synthesis, "building blocks" are foundational molecules used to construct more complex chemical architectures. 4-Iodo-2-methoxy-6-methylpyridine serves as a prime example of such a building block, primarily due to the presence of the iodine atom at the 4-position of the pyridine (B92270) ring. bldpharm.com The carbon-iodine bond is the most reactive among carbon-halogen bonds, making it an excellent functional handle for introducing a wide array of substituents through various cross-coupling reactions.
This reactivity allows chemists to use this compound as a scaffold, selectively modifying it to build intricate molecular frameworks, often as key steps in the synthesis of pharmacologically active compounds. The methoxy (B1213986) and methyl groups on the pyridine ring also influence the molecule's electronic properties and steric environment, which can be exploited to achieve regioselectivity in synthetic transformations.
The following table outlines the potential of this compound as a building block in key synthetic reactions.
| Reaction Type | Reagent | Product Scaffold | Significance |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | 4-Aryl-2-methoxy-6-methylpyridine | Forms C-C bonds, crucial for creating biaryl structures common in pharmaceuticals. |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | 4-Amino-2-methoxy-6-methylpyridine | Forms C-N bonds, essential for synthesizing anilines and their derivatives. wikipedia.org |
| Sonogashira Coupling | Terminal Alkyne | 4-Alkynyl-2-methoxy-6-methylpyridine | Forms C-C bonds, introducing alkynyl moieties used in materials and natural products. |
| Heck Coupling | Alkene | 4-Alkenyl-2-methoxy-6-methylpyridine | Forms C-C bonds, creating substituted styrenyl-type structures. |
| Ullmann Condensation | Alcohol or Amine | 4-Aryloxy/Arylamino-2-methoxy-6-methylpyridine | Forms C-O or C-N bonds, often requiring copper catalysis. nih.gov |
Ligands in Transition-Metal Catalysis
Pyridine and its derivatives are widely recognized for their ability to act as N-donor ligands in transition-metal catalysis, stabilizing the metal center and modulating its catalytic activity. nih.govacs.org However, in the case of this compound, its primary role in this context is not as a ligand but as a reactive substrate.
The high reactivity of the C-I bond means that the molecule readily undergoes oxidative addition to a low-valent transition metal (typically palladium), a key step that initiates most cross-coupling catalytic cycles. libretexts.org This process consumes the iodo-pyridine, incorporating the 2-methoxy-6-methylpyridine (B1310761) moiety into the final product. While the nitrogen atom of the pyridine ring can coordinate to the metal center during the catalytic cycle, the molecule does not function as a stable, spectator ligand that remains unchanged throughout the reaction. Its identity is that of a reactant, essential for the bond-forming event itself.
The utility of this compound is most pronounced in its activity as a substrate in palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon (C-C) and carbon-heteroatom (e.g., C-N) bonds. The reactivity of halopyridines in these reactions is known to be highest for iodo derivatives, followed by bromo and chloro analogues, making the iodo-substituted compound a highly efficient coupling partner. researchgate.net
Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction couples the iodopyridine with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base. It is one of the most powerful methods for creating biaryl structures. The reaction with this compound would proceed to yield a 4-aryl-2-methoxy-6-methylpyridine derivative. nih.govthieme-connect.com
Buchwald-Hartwig Amination (C-N Bond Formation): This reaction forms a bond between the pyridine ring and a nitrogen atom from a primary or secondary amine, using a palladium catalyst with a specialized phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.org It is a premier method for synthesizing N-aryl and N-heteroaryl amines, which are prevalent in medicinal chemistry. researchgate.net
The table below details the typical conditions for these transformations, illustrating the catalytic activity of this compound as a key reactant.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Reaction | C(sp²)-C(sp²) Bond Formation | C(sp²)-N Bond Formation |
| Reactant 1 | This compound | This compound |
| Reactant 2 | Phenylboronic acid | Morpholine |
| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Palladium(II) acetate (Pd(OAc)₂) |
| Ligand | Xantphos | Xantphos |
| Base | Cesium Carbonate (Cs₂CO₃) | Cesium Carbonate (Cs₂CO₃) |
| Solvent | Dioxane or Toluene | Dioxane or Toluene |
| Temperature | 80-120 °C | 80-120 °C |
| Product Type | 4-Phenyl-2-methoxy-6-methylpyridine | 4-(Morpholin-4-yl)-2-methoxy-6-methylpyridine |
Precursors for Functional Materials Research
Substituted pyridine scaffolds are integral to many functional materials, including organic light-emitting diodes (OLEDs), polymers, and metal-organic frameworks (MOFs), where they can impart desirable electronic, photophysical, or coordination properties. bldpharm.com By leveraging the cross-coupling reactions described above, this compound could theoretically serve as a precursor to such materials.
For example, it could be incorporated into a polymer backbone via Suzuki or Sonogashira polymerization to create conjugated polymers for organic electronics. Similarly, it could be used to synthesize more complex ligands for functional metal complexes or as a building block for covalent organic frameworks (COFs). However, despite this potential, the use of this compound specifically for the synthesis of functional materials is not a widely documented area in the current scientific literature. Its application remains predominantly focused on its role as a versatile building block in the synthesis of discrete small molecules for pharmaceutical and chemical research.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Iodo-2-methoxy-6-methylpyridine in laboratory settings?
- Methodology :
-
Halogenation : Introduce iodine via electrophilic substitution or metal-mediated coupling (e.g., using CuI or Pd catalysts) on a pre-functionalized pyridine scaffold. For example, iodination of 2-methoxy-6-methylpyridine derivatives under controlled conditions (e.g., using N-iodosuccinimide in acidic media) .
-
Protection/Deprotection : Use trimethylsilyl (TMS) groups to protect reactive sites during synthesis, followed by selective deprotection .
-
Purification : Employ silica gel chromatography or recrystallization to isolate the compound. Typical yields range from 50–70% based on analogous iodopyridine syntheses .
- Example Synthesis Table :
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | NIS, H2SO4, RT | 2-Methoxy-6-methylpyridine derivative | 65 |
| 2 | TMSCl, Et3N | Protected intermediate | 85 |
| 3 | Pd(PPh3)4, CuI | Final product | 55 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks for methoxy (~δ 3.8–4.0 ppm) and methyl groups (~δ 2.3–2.5 ppm). Coupling patterns confirm substitution positions .
- ¹³C NMR : Iodine’s electron-withdrawing effect shifts adjacent carbons downfield (e.g., C4 at ~δ 150 ppm) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Heavy iodine atoms enhance diffraction contrast, enabling precise bond-length/angle determination .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with isotopic peaks characteristic of iodine (m/z ~277) .
Advanced Research Questions
Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insights :
- Buchwald-Hartwig Amination : Iodine acts as a leaving group, enabling Pd-catalyzed coupling with amines. Steric hindrance from the methoxy/methyl groups may reduce reaction rates .
- Suzuki-Miyaura Coupling : Requires optimization of base (e.g., K2CO3) and solvent (e.g., DMF/H2O) to balance reactivity and stability of the iodoarene .
- Challenges : Competing side reactions (e.g., dehalogenation) due to the strong C–I bond. Use of bulky ligands (e.g., SPhos) improves selectivity .
Q. What computational approaches are suitable for predicting the electronic properties of this compound?
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. The methoxy group donates electron density, while iodine withdraws it, creating a polarized scaffold .
- Simulate IR/Raman spectra to correlate with experimental vibrational data .
- Molecular Dynamics (MD) : Model solvation effects in polar solvents (e.g., DMSO) to predict solubility and aggregation behavior .
Q. How should researchers address discrepancies in spectroscopic data during structural validation?
- Contradiction Analysis Framework :
Replicate Experiments : Confirm NMR/IR results under identical conditions.
Cross-Validation : Compare crystallographic data (e.g., bond lengths) with DFT-optimized structures .
Systematic Error Checks : Review purification steps for contaminants (e.g., residual solvents affecting NMR) .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Toxicity Mitigation :
- Use fume hoods and PPE (gloves, goggles) due to limited toxicity data. Analogous iodopyridines show moderate acute toxicity (LD50 ~200 mg/kg in rodents) .
Applications in Research
Q. What are the potential applications of this compound in medicinal chemistry?
- Drug Discovery :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
